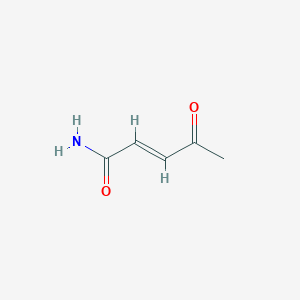
2-Pentenamide, 4-oxo-, (E)-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentenamide, 4-oxo-, (E)-(8CI) is an organic compound characterized by the presence of a conjugated system involving a carbonyl group and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentenamide, 4-oxo-, (E)-(8CI) typically involves the aldol condensation of acetaldehyde with acetamide, followed by dehydration. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 2-Pentenamide, 4-oxo-, (E)-(8CI) can be achieved through continuous flow processes, which allow for better control over reaction conditions and yield. The use of high-throughput reactors and automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pentenamide, 4-oxo-, (E)-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides.
Aplicaciones Científicas De Investigación
2-Pentenamide, 4-oxo-, (E)-(8CI) has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Pentenamide, 4-oxo-, (E)-(8CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
(E)-4-oxo-2-pentenoic acid: Similar structure but with a carboxylic acid group instead of an amide.
(E)-4-oxo-2-pentenyl acetate: An ester derivative with different reactivity and applications.
Uniqueness: 2-Pentenamide, 4-oxo-, (E)-(8CI) is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
Propiedades
Número CAS |
14300-80-2 |
|---|---|
Fórmula molecular |
C5H7NO2 |
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
(E)-4-oxopent-2-enamide |
InChI |
InChI=1S/C5H7NO2/c1-4(7)2-3-5(6)8/h2-3H,1H3,(H2,6,8)/b3-2+ |
Clave InChI |
NVNADPKWPBIGCS-NSCUHMNNSA-N |
SMILES |
CC(=O)C=CC(=O)N |
SMILES isomérico |
CC(=O)/C=C/C(=O)N |
SMILES canónico |
CC(=O)C=CC(=O)N |
Sinónimos |
2-Pentenamide, 4-oxo-, (E)- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















